molecular formula C6H4ClN5 B1463559 2-chloro-3-(1H-tetrazol-5-yl)pyridine CAS No. 899808-67-4

2-chloro-3-(1H-tetrazol-5-yl)pyridine

Cat. No.: B1463559
CAS No.: 899808-67-4
M. Wt: 181.58 g/mol
InChI Key: LXRGBTMGHYWGKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-(1H-tetrazol-5-yl)pyridine is a chemical compound with the molecular formula C₆H₄ClN₅. It is a derivative of pyridine, featuring a chlorine atom at the 2-position and a tetrazol-5-yl group at the 3-position

Mechanism of Action

Target of Action

The primary targets of 2-chloro-3-(1H-tetrazol-5-yl)pyridine are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .

Mode of Action

It is known that tetrazole derivatives can display a wide range of biological activities, which suggests that this compound may interact with multiple targets .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown . Factors such as temperature, pH, and the presence of other chemicals could potentially affect the compound’s activity.

Biochemical Analysis

Biochemical Properties

2-chloro-3-(1H-tetrazol-5-yl)pyridine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form hydrogen bonds and coordinate with metal ions, which can influence its binding affinity and specificity. For instance, it may interact with enzymes involved in metabolic pathways, potentially inhibiting or activating their functions. The exact nature of these interactions depends on the specific enzyme and the conditions of the reaction .

Cellular Effects

The effects of this compound on cellular processes are diverse and can vary depending on the cell type and concentration used. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to altered phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their conformation and activity. This compound may act as an enzyme inhibitor or activator, depending on the target and the context of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or extreme pH. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression without causing significant toxicity. At higher doses, this compound can induce toxic effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific concentration range elicits a maximal response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. This compound can be metabolized through oxidation, reduction, or conjugation reactions, leading to the formation of different metabolites. These metabolic processes can influence the overall activity and toxicity of this compound, as well as its effects on metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The distribution of this compound can affect its concentration in different cellular compartments and tissues, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with other biomolecules and its overall effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-(1H-tetrazol-5-yl)pyridine typically involves the reaction of 2-chloropyridine with tetrazol-5-ylating agents under specific conditions. One common method is the nucleophilic substitution reaction, where a suitable tetrazol-5-ylating agent is used to replace a leaving group on the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may include the use of catalysts and controlled reaction environments to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(1H-tetrazol-5-yl)pyridine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce different functional groups to the pyridine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions may use reagents like sodium azide (NaN₃) and tetrazol-5-ylating agents.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives of the compound.

  • Reduction Products: Reduced forms of the compound with different functional groups.

  • Substitution Products: Derivatives with various substituents on the pyridine ring.

Scientific Research Applications

2-Chloro-3-(1H-tetrazol-5-yl)pyridine has several applications in scientific research:

  • Chemistry: It is used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in biological studies to understand the interactions of pyridine derivatives with biological molecules.

  • Industry: The compound can be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 3-Chloro-2-(1H-tetrazol-5-yl)pyridine: Similar structure with chlorine and tetrazol groups in different positions.

  • 2-Chloro-3-(2H-tetrazol-5-yl)pyridine: Another isomer with a different arrangement of the tetrazol group.

Uniqueness: 2-Chloro-3-(1H-tetrazol-5-yl)pyridine is unique due to its specific arrangement of functional groups, which can influence its reactivity and potential applications. The positioning of the chlorine and tetrazol groups plays a crucial role in its chemical behavior and interactions.

Properties

IUPAC Name

2-chloro-3-(2H-tetrazol-5-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN5/c7-5-4(2-1-3-8-5)6-9-11-12-10-6/h1-3H,(H,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRGBTMGHYWGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C2=NNN=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 2
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 3
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 4
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 5
Reactant of Route 5
2-chloro-3-(1H-tetrazol-5-yl)pyridine
Reactant of Route 6
2-chloro-3-(1H-tetrazol-5-yl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.